molecular formula C10H6N4O3 B1599707 [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- CAS No. 150454-82-3

[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-

Número de catálogo: B1599707
Número CAS: 150454-82-3
Peso molecular: 230.18 g/mol
Clave InChI: LVSGNONSJATCHN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic IUPAC Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems containing multiple nitrogen atoms and functional groups. According to the PubChem database, the official IUPAC name is designated as "4-oxo-5H-triazolo[1,5-a]quinoxaline-2-carboxylic acid". This nomenclature reflects the specific positioning of functional groups within the tricyclic framework and follows the standard numbering system for fused heterocyclic compounds.

The molecular formula of this compound is established as C₁₀H₆N₄O₃, with a molecular weight of 230.18 grams per mole. The structural formula incorporates a carboxylic acid functional group at position 2 of the triazole ring, while the oxo group is positioned at carbon 4 of the quinoxaline moiety. The compound is registered under Chemical Abstracts Service number 150454-82-3, providing a unique identifier for chemical databases and regulatory purposes.

The structural representation can be expressed using the Simplified Molecular Input Line Entry System notation as O=C(C1=NN2C(C(NC3=C2C=CC=C3)=O)=N1)O. This notation provides a linear representation of the molecular connectivity, indicating the precise arrangement of atoms and bonds within the tricyclic system. The International Chemical Identifier key for this compound has been computed as a standardized format for chemical identification across databases.

The quinoxaline portion of the molecule consists of a benzene ring fused to a pyrazine ring, while the triazole component contains three nitrogen atoms within a five-membered ring structure. The fusion pattern designated as [1,5-a] indicates the specific connectivity between the triazole and quinoxaline systems, where the triazole nitrogen at position 1 connects to the quinoxaline nitrogen at position 5, and the triazole carbon at position 5 connects to the quinoxaline carbon at position 10a.

Table 1: Structural Parameters of Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-

Parameter Value Source
Molecular Formula C₁₀H₆N₄O₃
Molecular Weight 230.18 g/mol
CAS Registry Number 150454-82-3
IUPAC Name 4-oxo-5H-triazolo[1,5-a]quinoxaline-2-carboxylic acid
SMILES Notation O=C(C1=NN2C(C(NC3=C2C=CC=C3)=O)=N1)O
MDL Number MFCD28390420

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- involves multiple equilibrium forms that significantly influence its chemical and biological properties. Research has demonstrated that 1,2,4-triazole systems can exist in different tautomeric forms, with the positioning of hydrogen atoms on nitrogen centers creating distinct structural variants. The triazole component of this compound can adopt different tautomeric arrangements, particularly involving the migration of hydrogen between nitrogen atoms at positions 1 and 4 of the triazole ring.

Computational studies utilizing density functional theory methods have been employed to investigate tautomeric preferences in related triazoloquinoxaline systems. Nuclear magnetic resonance spectroscopy data combined with theoretical calculations have provided insights into the predominant tautomeric forms present in solution. For related tetrazole-containing triazoloquinoxaline derivatives, experimental evidence suggests that the N-2 tautomer represents the thermodynamically favored form in dimethyl sulfoxide solution, as evidenced by characteristic carbon-13 chemical shifts around 164 parts per million.

The carboxylic acid functionality at position 2 introduces additional tautomeric considerations, as this group can participate in intramolecular hydrogen bonding interactions with nitrogen atoms in the heterocyclic system. These interactions can stabilize particular tautomeric forms and influence the overall electronic distribution within the molecule. The presence of the oxo group at position 4 creates an additional site for potential tautomeric equilibria, particularly involving keto-enol tautomerism.

Resonance stabilization within the triazoloquinoxaline framework contributes significantly to the overall molecular stability. The extended conjugated system allows for electron delocalization across multiple aromatic rings, creating multiple canonical structures that contribute to the overall electronic character of the molecule. The nitrogen atoms within both the triazole and quinoxaline portions can participate in resonance structures, leading to partial double-bond character in several positions throughout the ring system.

Table 2: Tautomeric Characteristics and NMR Data for Related Triazoloquinoxaline Systems

Tautomeric Form Carbon-13 Chemical Shift (ppm) Computational Preference Experimental Evidence
N-1 Tautomer 155.3 (calculated) Less favorable
N-2 Tautomer 164.4 (calculated), 163.6 (experimental) Thermodynamically favored
Keto Form Predominant at physiological pH Stabilized by resonance
Enol Form Minor contributor Higher energy state

Positional Isomerism in Triazoloquinoxaline Systems

The triazoloquinoxaline scaffold exhibits extensive positional isomerism possibilities, arising from different fusion patterns between the triazole and quinoxaline components and various substitution patterns on the aromatic rings. The [1,5-a] fusion pattern represents one of several possible connectivity modes between these heterocyclic systems, with alternative patterns including [1,5-c], [4,3-a], and [4,3-c] arrangements documented in the chemical literature.

Research on 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates has revealed that positional substitution significantly affects biological activity profiles. Studies have examined derivatives bearing different nitrogen-containing heterocycles at position 8, demonstrating that both 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid and related compounds exhibit varying degrees of selectivity for different receptor systems.

The introduction of electron-withdrawing groups at position 7, including trifluoromethyl, nitro, and halogen substituents, creates additional positional isomers with distinct pharmacological profiles. Research has demonstrated that 4,5-dihydro-7-nitro-4-oxo-8-(3-carboxypyrrol-1-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid represents one of the most potent and selective compounds in this series for specific receptor antagonism.

Halogenated derivatives represent another important class of positional isomers within this chemical family. The 7,8-dichloro derivative possesses the molecular formula C₁₀H₄Cl₂N₄O₃ with a molecular weight of 299.07 grams per mole, demonstrating how substitution patterns influence molecular weight and physical properties. Similarly, 7-bromo derivatives and other halogenated variants have been synthesized and characterized, each exhibiting unique substitution patterns that affect their chemical and biological properties.

Table 3: Positional Isomers and Derivatives of Triazoloquinoxaline-2-carboxylic acid Systems

Compound Substitution Pattern Molecular Formula Molecular Weight (g/mol) Reference
Parent compound 4,5-dihydro-4-oxo- C₁₀H₆N₄O₃ 230.18
7,8-Dichloro derivative 7,8-dichloro-4-oxo-4,5-dihydro- C₁₀H₄Cl₂N₄O₃ 299.07
7-Chloro derivative 7-chloro-4-oxo-4,5-dihydro- C₁₀H₅ClN₄O₃ 264.62
7-Bromo derivative 7-bromo-4-oxo-4,5-dihydro- C₁₀H₅BrN₄O₃ 309.07
7-Nitro-8-pyrrolyl derivative 7-nitro-4-oxo-8-(3-carboxypyrrol-1-yl)- Complex structure Higher MW

The systematic investigation of positional isomerism in triazoloquinoxaline systems has revealed structure-activity relationships that guide the design of novel derivatives with enhanced selectivity and potency. The positioning of substituents on the quinoxaline ring system, particularly at positions 6, 7, and 8, significantly influences the electronic properties and molecular geometry of these compounds. Additionally, modifications to the triazole portion, including N-alkylation and various substitution patterns, create additional isomeric possibilities that expand the chemical diversity of this compound class.

Propiedades

IUPAC Name

4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O3/c15-9-8-12-7(10(16)17)13-14(8)6-4-2-1-3-5(6)11-9/h1-4H,(H,11,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSGNONSJATCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=NC(=NN23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437551
Record name 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150454-82-3
Record name 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

General Synthetic Strategy for Quinoxaline Derivatives

Quinoxaline derivatives, the core structure related to the target compound, are commonly synthesized via:

  • Condensation of 1,2-diamines with 1,2-dicarbonyl compounds
    This classical method involves refluxing an aryl 1,2-diamine with a 1,2-dicarbonyl compound (such as glyoxal or its derivatives) in ethanol or acetic acid for 2–12 hours, yielding quinoxaline derivatives in 34–85% yields. This condensation forms the bicyclic benzopyrazine (quinoxaline) ring system, which is the scaffold onto which further functionalization can be performed.

  • Advanced synthetic routes
    Recent improvements include:

    • Bi-catalyzed oxidative coupling of epoxides and ene-1,2-diamines.
    • Tandem oxidation processes from α-hydroxy ketones using catalysts like Pd(OAc)2 or RuCl2-(PPh3)3-TEMPO.
    • Solid-phase synthesis techniques.
    • Cyclization of α-arylimino oximes under reflux in acetic anhydride.
    • Microwave-assisted condensation in MeOH/AcOH.

These methods provide flexibility for introducing various substituents, including the triazole ring and carboxylic acid groups.

Formation of the Triazoloquinoxaline Core

The fusion of the 1,2,4-triazole ring onto the quinoxaline system to formtriazolo[1,5-a]quinoxaline typically involves:

While explicit detailed synthetic routes for the exact compoundTriazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- are scarce in open literature, the general approach involves:

  • Synthesizing quinoxaline-2-carboxylic acid or its derivatives.
  • Introducing hydrazine or a hydrazine equivalent to form the triazole ring fused at the 1,5-a position.
  • Oxidation or controlled reduction steps to achieve the 4,5-dihydro-4-oxo configuration.

Practical Preparation Data and Stock Solution Preparation

According to product data from a reputable biochemical supplier, the compound with CAS No. 150454-82-3 (corresponding to 4-oxo-4,5-dihydro-triazolo[1,5-a]quinoxaline-2-carboxylic acid) is available for research use with the following preparation notes:

Parameter Details
Molecular Formula C10H6N4O3
Molecular Weight 230.18
Solubility Solubility varies; heat to 37°C and sonicate to increase solubility
Storage Store at room temperature; stock solutions stable 6 months at -80°C, 1 month at -20°C
Stock Solution Preparation For 1 mg compound: 1 mM in 4.3444 mL solvent; 5 mM in 0.8689 mL solvent; 10 mM in 0.4344 mL solvent
Preparation Method Dissolve compound in DMSO or other suitable solvents; use vortex, ultrasound, or heat to clarify solution

This practical data supports the compound's preparation for experimental use post-synthesis and indicates its physicochemical handling.

Summary Table: Preparation Methods Overview

Step Method/Conditions Yield/Notes
Quinoxaline core synthesis Condensation of 1,2-diamine with 1,2-dicarbonyl compound in ethanol or acetic acid, reflux 2–12 h 34–85% yield
Triazole ring fusion Cyclization with hydrazine derivatives on quinoxaline precursors, reflux in polar solvents Dependent on substituents; moderate yields
Carboxylic acid introduction Starting with quinoxaline-2-carboxylic acid or oxidation of methyl/ester groups Functional group retained or introduced post-cyclization
Purification and characterization Standard chromatographic and spectroscopic methods (NMR, MS, IR) Confirm structure and purity >98%

Research Findings and Notes

  • The quinoxaline framework is a privileged scaffold with diverse biological activities, encouraging the synthesis of fused derivatives like triazoloquinoxalines for pharmacological evaluation.
  • The preparation methods are well-established for quinoxaline derivatives and adaptable for the target compound.
  • The fusion of the triazole ring is typically achieved via cyclization reactions involving hydrazine derivatives, which requires careful control of reaction conditions to achieve the 4,5-dihydro-4-oxo form.
  • Solubility and stability data indicate the compound is best handled in DMSO or similar solvents, with controlled storage to maintain integrity for research applications.

Análisis De Reacciones Químicas

Carboxylic Acid Modifications

  • Ester hydrolysis : Alkaline hydrolysis (NaOH/MeOH/H₂O) converts methyl esters to free carboxylic acids (e.g., compound 6 ) .

  • Amidation : Ultrasound-assisted reactions with amines (e.g., benzylamine, cyclohexylamine) yield carboxamide derivatives in 15 minutes .

N-Alkylation and Acylation

  • Methylation : Dimethyl carbonate replaces toxic methylating agents (e.g., CH₃I), achieving N-methyl-TQX (7 ) in 78% yield .

  • Benzylation : Benzyl bromide in cyclopentyl methyl ether introduces lipophilic groups at N5 (e.g., compound 9 ) .

Position 7 Modifications

  • Electron-withdrawing groups (EWGs) like NO₂ or CF₃ at C7 enhance AMPA receptor affinity:

    • 7-NO₂-TQX (compound 9b ) shows 10-fold higher selectivity for AMPA over NMDA receptors .

    • 7-CF₃ analogs exhibit improved metabolic stability but reduced solubility .

Position 8 Heterocyclic Substituents

  • Triazol-4-yl groups : Increase AMPA antagonism (IC₅₀ = 0.2 μM for TQX-173 ) .

  • Pyrrol-1-yl groups : Enhance selectivity; 8-(3-carboxypyrrol-1-yl)-TQX demonstrates submicromolar binding .

Table 2: SAR of Key TQX Derivatives

CompoundC7 SubstituentC8 SubstituentAMPA IC₅₀ (μM)Selectivity (AMPA/NMDA)Source
TQX-173Cl1,2,4-Triazol-4-yl0.2>100
9bNO₂3-Carboxypyrrol-1-yl0.05>200
5cHH12.45

Mechanistic Insights

  • Cyclization : Proceeds through diazo intermediates (e.g., 91 ) followed by nitrogen loss .

  • AMPA receptor binding : Molecular docking reveals hydrogen bonding between TQX’s carboxylic acid and Arg485 of the receptor’s ligand-binding domain .

Aplicaciones Científicas De Investigación

Pharmacological Applications

TQX derivatives have been extensively studied for their potential therapeutic applications:

  • Receptor Modulation : TQX compounds have shown significant binding affinity for various receptors, including the AMPA and NMDA receptors. Research indicates that certain derivatives act as selective antagonists at these sites, which are critical in neurotransmission and synaptic plasticity . Specifically, TQX derivatives have been identified as potent AMPA receptor antagonists, with implications in treating neurological disorders such as epilepsy and neurodegenerative diseases .
  • Adenosine Receptor Antagonism : Studies have demonstrated that TQX derivatives exhibit affinity for adenosine receptors, particularly the hA3 subtype. These compounds can modulate adenosine signaling pathways, which are involved in numerous physiological processes including inflammation and immune response . The structural modifications at position 5 of the tricyclic nucleus have led to enhanced selectivity for hA3 receptors over hA1 and hA2A subtypes .

Neuroprotective Effects

In a study published in the Journal of Medicinal Chemistry, researchers explored a series of TQX derivatives for their neuroprotective properties. The most active compound exhibited micromolar binding affinity at the AMPA receptor and demonstrated functional antagonist activity. This suggests potential applications in preventing excitotoxicity associated with neurodegenerative conditions .

Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of TQX derivatives. Compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that specific modifications to the TQX structure enhanced anti-inflammatory activity, making them promising candidates for treating inflammatory diseases .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- are compared below with analogous triazoloquinoxaline derivatives and related heterocycles.

Structural Modifications on the Triazoloquinoxaline Core

2.1.1. Substituent Variations
  • Chloro-Substituted Analog (4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid) Structure: Chlorine at position 4 replaces the ketone group. Properties: Molecular formula C₁₀H₅ClN₄O₂ (MW 266.63 g/mol). The electron-withdrawing Cl group enhances hydrophobicity (predicted logP ~2.5) and may improve binding affinity via hydrophobic interactions .
  • 5-Alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamides Structure: Alkyl chains (e.g., methyl, ethyl) at position 5 and carboxamide at position 1. Properties: Increased lipophilicity compared to the carboxylic acid parent. Compound 6p (5-ethyl derivative) exhibited superior anti-inflammatory activity (IC₅₀ = 1.2 μM for NO inhibition) compared to lead compound D1 .
2.1.2. Ester Derivatives
  • Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate
    • Structure : Quinazoline core with an ethyl ester at position 3.
    • Properties : The ester group increases logP (predicted ~2.8), enhancing membrane permeability but requiring hydrolysis for activation .

Core Heterocycle Variations

  • Imidazo[1,2-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-1,8-dimethyl-4-oxo- Structure: Imidazole fused to quinoxaline, with methyl groups at positions 1 and 7.
  • Triazoloimidazoquinoxaline (TIQ) Rhenium Complexes Structure: Triazole-imidazole-quinoxaline hybrid with a rhenium metal center. Properties: Metal coordination enhances stability and enables applications in photodynamic therapy or catalysis, diverging from the biological focus of the parent compound .

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Bioactivity Notes References
Target Compound Triazolo[1,5-a]Qnx -COOH, 4-oxo 230.18 ~1.2 NO inhibition (RAW264.7 cells)
4-Chloro derivative Triazolo[1,5-a]Qnx -COOH, 4-Cl 266.63 ~2.5 Kinase intermediate
5-Ethyl-1-carboxamide (6p) Triazolo[4,3-a]Qnx -CONH₂, 5-ethyl, 4-oxo 299.33 ~2.1 IC₅₀ = 1.2 μM (NO inhibition)
Ethyl ester (Quinazoline core) Triazolo[1,5-a]Qnz -COOEt, 4-methyl, 5-oxo 273.27 ~2.8 Improved permeability
Imidazo[1,2-a]Qnx derivative Imidazo[1,2-a]Qnx -COOH, 1,8-diMe, 4-oxo 285.29 ~1.8 Undisclosed bioactivity

Bioactivity and Mechanism

  • Anti-Inflammatory Activity : The target compound’s carboxylic acid group facilitates hydrogen bonding with inflammatory targets (e.g., MAPK pathways), while alkyl-carboxamide derivatives (e.g., 6p ) leverage lipophilicity for enhanced cellular uptake .
  • Role of Substituents : Chloro groups (e.g., 4-Cl derivative) may improve target affinity through hydrophobic effects, whereas esterification (e.g., ethyl ester) delays activity until metabolic hydrolysis .

Actividad Biológica

[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is a derivative of quinoxaline and triazole, which are known for their broad spectrum of pharmacological effects. The focus of this article is to explore the biological activity of this compound based on recent research findings.

The chemical structure of [1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid is characterized by a triazole ring fused with a quinoxaline moiety. Its molecular formula is C8H6N4O2C_8H_6N_4O_2, and it has a molecular weight of 194.16 g/mol. The compound's unique structure allows it to interact with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including [1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid. For example:

  • Antitubercular Activity : A derivative of quinoxaline-2-carboxylic acid demonstrated significant antimycobacterial activity with a minimum inhibitory concentration (MIC) of 1.25 μg/mL against Mycobacterium tuberculosis . This suggests that the triazoloquinoxaline scaffold may also exhibit similar properties.

The mechanism by which quinoxaline derivatives exert their effects often involves the disruption of bacterial DNA. The introduction of single and double-stranded breaks in bacterial DNA has been proposed as a mode of action for these compounds. Specific mutations in genes such as MSMEG_4646 and MSMEG_5122 have been linked to resistance against these compounds in M. smegmatis, indicating that these genes may play a role in the compound's effectiveness .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at various positions on the quinoxaline ring can significantly influence their antimicrobial efficacy:

CompoundSubstituentMIC (µg/mL) against M. tuberculosis
1Ethoxycarbonyl at position 20.03
2Carboxamide at position 2Increased MIC
3Piperazine at position 6Comparable to rifampicin

This table illustrates how different substituents can alter the biological activity and potency of the compounds .

Case Study 1: Antimycobacterial Screening

A study screened various derivatives of quinoxaline-2-carboxylic acid against M. tuberculosis and M. smegmatis. The lead compound exhibited comparable activity to established drugs like rifampicin, highlighting its potential as an antitubercular agent .

Case Study 2: Resistance Mechanisms

Further investigation into spontaneous mutants resistant to quinoxaline derivatives revealed multiple mutations in key metabolic genes. This study provided insights into how bacteria adapt to antibiotic pressure and informed future drug design strategies .

Q & A

Q. Advanced Methodological Focus

  • Ester-to-acid conversion : The carboxylic acid derivative (TQX-173) exhibits superior metabolic stability over ethyl esters due to reduced hepatic esterase susceptibility .
  • Heterocycle optimization : Replacing labile triazoles with pyrazoles or imidazoles enhances plasma half-life (e.g., 7-nitro derivatives showed t₁/₂ > 6 hrs in rodents) .

What analytical techniques validate the structural integrity of synthesized derivatives?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity (e.g., triazoloquinoxaline proton signals at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 331.0824 for TQX-173) .
  • X-ray Crystallography : Resolves ambiguity in fused-ring systems (e.g., planar triazoloquinoxaline core) .

How can dual AMPA/NMDA activity be engineered into triazoloquinoxaline scaffolds?

Advanced Research Question

  • Position 8 modifications : Introducing 8-(3-carboxypyrrol-1-yl) groups enables partial NMDA modulation while retaining AMPA affinity (e.g., compound 9b: AMPA IC₅₀ = 0.28 µM, NMDA IC₅₀ = 84 µM) .
  • Hybrid scaffolds : Conjugation with NMDA pharmacophores (e.g., memantine derivatives) via flexible linkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.